molecular formula C24H22ClN5S B3014684 6-[(6-chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 866040-64-4

6-[(6-chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B3014684
CAS RN: 866040-64-4
M. Wt: 447.99
InChI Key: PFXDESBRCCBPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(6-chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H22ClN5S and its molecular weight is 447.99. The purity is usually 95%.
BenchChem offers high-quality 6-[(6-chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(6-chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Sensors and Biological Applications

Compounds with pyrimidine derivatives, similar in structure to the compound , are extensively used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These properties make them suitable for use as optical sensors. They also have a range of biological and medicinal applications, making them an area of interest for researchers looking to explore their various utilities (Jindal & Kaur, 2021).

Medicinal Properties

Pyrazolo[1,5-a]pyrimidine scaffold, structurally related to the compound , has been identified as a privileged heterocycle in drug discovery, showing a broad range of medicinal properties. It has been used as a building block for developing drug-like candidates with anticancer properties, CNS agents, anti-infectious, anti-inflammatory, and other medicinal properties. The structure-activity relationship studies have been a focal point, leading to the development of lead compounds for various disease targets (Cherukupalli et al., 2017).

Optoelectronic Materials

Research indicates that the incorporation of pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials. Derivatives of pyrimidine have been used in the fabrication of materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. They also play a role in the development of materials for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

properties

IUPAC Name

6-[(6-chloropyridin-3-yl)methyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5S/c1-14-5-6-15(2)29(14)21-9-10-31-24(21)20-12-23-27-16(3)19(17(4)30(23)28-20)11-18-7-8-22(25)26-13-18/h5-10,12-13H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXDESBRCCBPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C(C(=NC4=C3)C)CC5=CN=C(C=C5)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(6-chloro-3-pyridinyl)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine

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